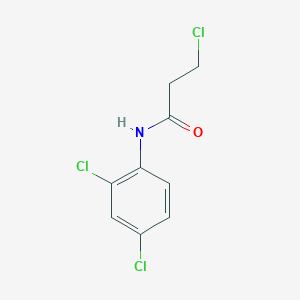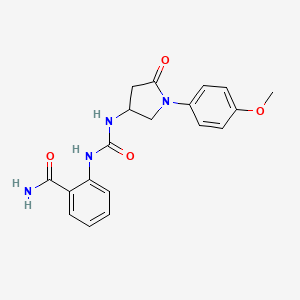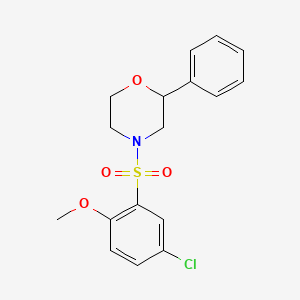![molecular formula C18H16N6OS B2962918 2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034311-72-1](/img/structure/B2962918.png)
2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a 1,2,3-triazole ring, and a benzo[d]thiazole ring . These types of compounds are often synthesized for their potential biological activities .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group (-CONH2) can undergo hydrolysis, and the pyridine ring can participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and the functional groups it contains .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
A study detailed a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing the diversity and potential of benzo[d]thiazole compounds in creating novel chemical entities (H. M. Mohamed, 2021). This work emphasizes the role of these compounds in synthesizing new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, indicating their versatility in medicinal chemistry.
Biological Evaluation and Antimicrobial Activity
Another significant study highlighted the synthesis and biological evaluation of benzothiazole-containing 4H-pyrimido[2,1-b]benzothiazoles derivatives. This research demonstrated the solvent-free, microwave-assisted synthesis of these derivatives and their subsequent screening for antibacterial, antioxidant, and antitubercular activities (Manoj N. Bhoi et al., 2016). The findings suggest that the synthesized compounds exhibit significant biological activities, underlining the potential of benzothiazole derivatives in developing new therapeutic agents.
Antimicrobial and Insecticidal Assessment
Research on the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis provided insights into the use of these compounds in agricultural applications. This study introduced new derivatives with potential insecticidal properties, broadening the scope of benzothiazole-related compounds beyond pharmaceuticals to include agrochemical applications (A. Fadda et al., 2017).
Design and Synthesis of GyrB Inhibitors
A notable contribution to the field of antibacterial research is the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study showcased the development of compounds with promising activity against Mycobacterium tuberculosis, highlighting the potential of benzothiazole derivatives in tackling resistant bacterial strains (V. U. Jeankumar et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a variety of biological targets . These include antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor targets .
Mode of Action
It is known that thiazole derivatives can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Similarly, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Thiazole and imidazole derivatives have been found to interact with a variety of biochemical pathways . For instance, thiazole derivatives have been found to inhibit the synthesis of cell membranes, cell walls, and nucleic acids of bacteria .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .
Result of Action
Thiazole and imidazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS/c1-2-17-21-15-6-5-12(8-16(15)26-17)18(25)20-9-13-11-24(23-22-13)14-4-3-7-19-10-14/h3-8,10-11H,2,9H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAQROPEINJIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
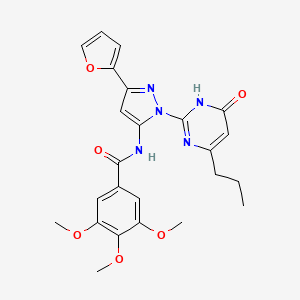
![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)




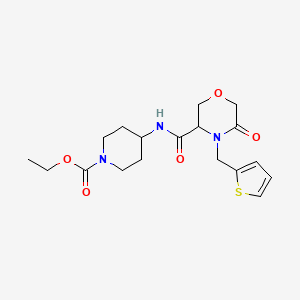

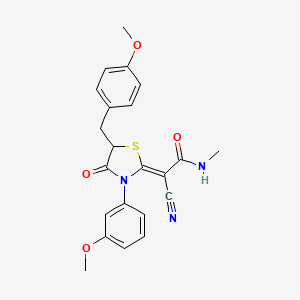
![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
